Daphniphylline

Description

Properties

CAS No. |

15007-67-7 |

|---|---|

Molecular Formula |

C32H49NO5 |

Molecular Weight |

527.7 g/mol |

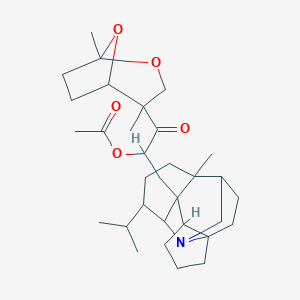

IUPAC Name |

[1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate |

InChI |

InChI=1S/C32H49NO5/c1-19(2)22-10-13-29(5)21-9-15-31-12-7-8-24(31)32(29,26(22)33(31)17-21)16-23(37-20(3)34)27(35)28(4)18-36-30(6)14-11-25(28)38-30/h19,21-26H,7-18H2,1-6H3 |

InChI Key |

LFLWRPZTBUUBEQ-ZRJLWMKBSA-N |

SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)C[C@@H](C(=O)[C@@]6(CO[C@]7(CC[C@@H]6O7)C)C)OC(=O)C)C |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CC(C(=O)C6(COC7(CCC6O7)C)C)OC(=O)C)C |

Origin of Product |

United States |

Isolation and Spectroscopic Elucidation of Daphniphylline and Analogues

Methodologies for the Isolation of Daphniphyllum Alkaloids from Plant Sources

The journey to understanding daphniphylline and its analogues begins with their extraction from plant material. Over the years, phytochemists have refined these methods to isolate and identify a vast number of these compounds, which now total over 350. mdpi.com

The isolation of Daphniphyllum alkaloids typically begins with the collection and processing of plant material, such as the leaves, stems, or seeds. researchgate.netresearchgate.netnih.gov A common initial step involves the extraction of the dried and powdered plant material with an organic solvent. For instance, an ethanolic extract of Daphniphyllum himalense was used to isolate thirteen new hydroxylated calyciphylline A-type alkaloids. nih.gov Similarly, alkaloids have been isolated from the leaves and stems of Daphniphyllum yunnanense and the seeds of Daphniphyllum paxianum. researchgate.netwsu.edu

Following the initial extraction, the crude extract, which contains a complex mixture of compounds, undergoes a series of purification steps. These processes are designed to separate the alkaloids from other plant metabolites. The organic extracts are often washed, dried over an anhydrous salt like Na2SO4, and concentrated under vacuum. acs.org

Modern chromatographic techniques are indispensable for the separation and purification of individual alkaloids from the complex mixture. d-nb.info These methods exploit differences in the physical and chemical properties of the compounds, such as polarity and size, to achieve separation. Column chromatography is a fundamental technique used, often followed by more advanced methods like High-Performance Liquid Chromatography (HPLC) to obtain pure compounds. The choice of solvent systems for chromatography is critical for successful separation. acs.org

Continuous exploration of Daphniphyllum species has led to the discovery of numerous novel alkaloids, many of which possess unprecedented molecular skeletons that expand the known structural diversity of this family. These discoveries challenge chemists and provide new templates for synthetic and biosynthetic studies. d-nb.inforesearchgate.net

Some notable recent discoveries include:

Paxdaphnines A and B : Isolated from the seeds of Daphniphyllum paxianum, these alkaloids feature unique skeletons. Paxdaphnine A is a highly caged 19-nor-Daphniphyllum alkaloid, while paxdaphnine B represents the first 1,19-bisnor-Daphniphyllum alkaloid. researchgate.netresearchgate.net

Daphlongeranines A and B : These two novel alkaloids, isolated from the fruits of Daphniphyllum longeracemosum, possess a unique fused octacyclic ring system not previously seen. researchgate.netnih.gov

Daphniyunnines B-E : Isolated from Daphniphyllum yunnanense, these compounds are unusual C-22 nor-Daphniphyllum alkaloids, adding to the growing list of skeletal variations. wsu.edu

Hydroxylated Calyciphylline A-type Alkaloids : A study on Daphniphyllum himalense yielded thirteen new alkaloids of this type, featuring oxidation at positions previously unreported for this class. nih.gov

These discoveries underscore the rich chemical diversity within the Daphniphyllum genus and the potential for finding more novel structures. d-nb.info

Extraction and Purification Techniques from Daphniphyllum Species

Advanced Spectroscopic Techniques in Daphniphylline Structural Determination

The determination of the complex, three-dimensional structures of Daphniphyllum alkaloids is a significant challenge that relies heavily on advanced spectroscopic methods. d-nb.infonih.gov While techniques like X-ray crystallography provide definitive structural proof when suitable crystals can be obtained, Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for structural elucidation in solution. researchgate.netwsu.edu

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules like daphniphylline. ox.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. nih.gov For the complex polycyclic systems of Daphniphyllum alkaloids, a comprehensive suite of NMR experiments is required for unambiguous structural assignment. nih.govnih.gov

The structural elucidation of Daphniphyllum alkaloids is heavily reliant on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. wsu.edunih.gov

1D NMR : The standard 1H (proton) and 13C (carbon-13) NMR spectra provide initial, crucial information. The 1H NMR spectrum gives details on the number and type of hydrogen atoms, while the 13C NMR spectrum reveals the number of unique carbon atoms in the molecule. ox.ac.uk

2D NMR : Two-dimensional NMR techniques are essential for piecing together the complex carbon skeleton and assigning stereochemistry. wikipedia.org These experiments correlate signals from different nuclei, revealing their relationships. Key 2D NMR experiments used in the study of daphniphylline and its analogues include:

COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to trace out molecular fragments. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.govnptel.ac.in

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals which protons are close to each other in space, providing vital information for determining the relative stereochemistry and conformation of the molecule. wikipedia.orgnptel.ac.in

The combined analysis of these spectra allows chemists to meticulously assemble the intricate structures of these alkaloids. wsu.edukaust.edu.sa

As the complexity of isolated molecules increases, the potential for misassignment of NMR data also rises. Computational methods have become an increasingly important tool for validating proposed structures and ensuring the accuracy of NMR assignments. arxiv.orgmdpi.com

One approach involves the use of Density Functional Theory (DFT) calculations to predict the NMR chemical shifts for a proposed structure. These computationally predicted shifts can then be compared to the experimental data. A strong correlation between the calculated and experimental values provides powerful evidence in support of the proposed structure.

More recently, the application of Graph Neural Networks (GNNs) and other machine learning models is emerging for the rapid and accurate prediction of NMR spectra. arxiv.org These models are trained on large databases of known structures and their corresponding spectra. For structure validation, the experimental spectra of a new compound can be compared against the model's prediction for a hypothesized structure. biorxiv.org This synergy between experimental NMR data and computational modeling provides a robust framework for the accurate and confident structural determination of complex natural products like daphniphylline. mdpi.com

One- and Two-Dimensional NMR Methodologies

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental tool in the structural elucidation of daphniphylline and its analogues, primarily used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the deduction of the molecular formula. researchgate.net

Beyond molecular formula determination, tandem mass spectrometry (MS/MS) offers insights into the structural framework through fragmentation analysis. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller, charged fragments. msu.edunih.gov The pattern of fragmentation provides valuable clues about the connectivity of the molecule. For instance, the presence of specific neutral losses or characteristic fragment ions can help identify key structural motifs within the complex polycyclic system of daphniphylline. While detailed fragmentation pathways for daphniphylline itself are not extensively published in general literature, the principles of fragmentation analysis are routinely applied to the hundreds of known Daphniphyllum alkaloids to distinguish between different structural subtypes. biorxiv.orgnih.gov The fragmentation patterns are often complex due to the highly fused nature of the skeletons. msu.edu

X-ray Crystallography for Absolute Configuration and Complex Architecture Resolution

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. researchgate.net For many Daphniphyllum alkaloids, with their numerous stereocenters and complex, caged architectures, X-ray diffraction analysis has been indispensable. mdpi.com

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built. This technique unambiguously establishes the relative and absolute stereochemistry of all chiral centers, confirming the intricate polycyclic framework. researchgate.netrsc.org For example, the absolute configuration of daphnezomine B, a related alkaloid, was established by X-ray analysis of its hydrobromide derivative. Similarly, the structures of newly isolated alkaloids are often confirmed and, in some cases, corrected using single-crystal X-ray diffraction. researchgate.netmdpi.com

Table 1: Crystallographic Data for a Daphniphyllum Alkaloid Derivative

| Parameter | Value |

| Compound | Methyl N-bromoacetyl homosecodaphniphyllate |

| Molecular Formula | C25H38BrNO3 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 15.726 |

| b (Å) | 14.981 |

| c (Å) | 10.346 |

| Z | 4 |

| R-value | 0.084 |

| Data sourced from an X-ray crystal structure analysis that helped establish the constitution and absolute stereochemistry of secodaphniphylline and methyl homosecodaphniphyllate. rsc.org |

Electronic Circular Dichroism (ECD) for Chiral Molecule Elucidation

Electronic circular dichroism (ECD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules in solution. encyclopedia.pub It measures the differential absorption of left- and right-circularly polarized light by a chromophore, the part of a molecule that absorbs light. ull.es The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore and, therefore, to the molecule's absolute configuration. reading.ac.uk

For complex molecules like daphniphylline and its analogues, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.netmdpi.com This comparison allows for the assignment of the absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereostructure of the molecule. ull.es This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. The absolute configurations of numerous Daphniphyllum alkaloids, including newly discovered ones, have been determined or confirmed by comparing their experimental ECD spectra with calculated data. researchgate.net

Table 2: Application of ECD in Daphniphyllum Alkaloid Analysis

| Alkaloid Type | Analytical Approach | Finding | Reference |

| Daphnicalycines A-D | HRESIMS, NMR, ECD calculations, X-ray diffraction | Structures and absolute configurations elucidated. | researchgate.net |

| Glaulactams A-C | Spectroscopic analyses, TD-DFT-based ECD spectra | Structures and absolute configurations determined. | mdpi.com |

| This table illustrates how ECD is used in conjunction with other methods to determine the absolute configuration of newly isolated Daphniphyllum alkaloids. |

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Daphniphylline

General Considerations of Biological Activity within the Daphniphyllum Alkaloid Class

The Daphniphyllum alkaloids are a large family of natural products, with over 350 identified compounds. Their complex structures have made them attractive targets for total synthesis and biogenetic research. These alkaloids are broadly classified based on the structures of key members like daphniphylline, secodaphniphylline, yuzurimine (B1675894), daphnilactone A, and calyciphylline A.

Broad Spectrum of Biological Functionalities Identified

The biological properties of Daphniphyllum alkaloids are as varied as their structures. Research has uncovered a range of promising biological functions, including cytotoxic effects against various cancer cell lines, antioxidant properties, and vasorelaxant activity. nih.govchemrxiv.org Specific alkaloids have also shown potential anti-HIV activity and the ability to elevate nerve growth factor levels. nih.gov For instance, certain daphniphylline-type alkaloids have demonstrated cytotoxicity, while others like (+)-daphmanidin E, isolated from Daphniphyllum teijsmanni, exhibit moderate vasorelaxant effects on the rat aorta. organic-chemistry.orgorganic-chemistry.org This broad spectrum of activity underscores the therapeutic potential held within this class of compounds.

Daphniphylline as a Potential Lead Compound for Therapeutic Development

In drug discovery, a lead compound is a chemical that shows pharmacological or biological activity and serves as a starting point for developing new drugs through chemical modification. The goal of these modifications is to enhance efficacy, selectivity, and pharmacokinetic properties. Natural products have historically been a rich source of such lead compounds.

Within the Daphniphyllum alkaloids, certain members have emerged as potential lead compounds. For example, a deoxygenated pentacyclic intermediate in the synthesis of isodaphlongamine H displayed higher cytotoxicity against HeLa and U937 cancer cell lines than the final natural product itself. This finding suggests that synthetic intermediates of Daphniphyllum alkaloids could serve as valuable lead compounds for further biological investigation and development.

Mechanistic Probes and Cell-Based Assay Applications

Understanding how a compound exerts its effects at a cellular level is crucial for drug development. Cell-based assays are indispensable tools for this purpose, providing insights into a compound's mechanism of action (MOA), including its effects on cell viability, proliferation, and signaling pathways.

Conceptual Approaches to Investigate Cellular Mechanisms of Action

For Daphniphyllum alkaloids like daphniphylline, a primary approach to investigating their cellular mechanism involves a panel of cell-based cytotoxicity assays. By testing the compounds against various human cancer cell lines—such as HeLa (cervical cancer), U937 (lymphoma), A549 (lung cancer), and MCF-7 (breast adenocarcinoma)—researchers can determine their potency and selectivity.

For example, daphnilongeridine (B1159034) has shown cytotoxicity against several tumor cell lines with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. Other analogues have been tested for their effects on lipopolysaccharide-induced inflammation in macrophages. These assays, which often measure cell viability using methods like the MTT assay, provide the initial data needed to understand the potential anti-cancer or anti-inflammatory mechanisms of these alkaloids. A compound that shows high potency against cancer cells but low toxicity to normal cells would be considered a promising candidate for further development.

Chemical Derivatization and Analogue Synthesis for SAR Elucidation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They explore how the chemical structure of a compound influences its biological activity. By synthesizing and testing a series of related compounds, or analogues, chemists can identify which parts of the molecule are essential for its activity.

Design and Synthesis of Modified Daphniphylline Analogues

The total synthesis of complex natural products like daphniphylline and its relatives is a significant achievement that opens the door to SAR studies. Chemists can create modified analogues by altering specific functional groups or parts of the molecular skeleton. These synthetic efforts are crucial for producing compounds that may have improved properties over the natural product.

The total syntheses of various Daphniphyllum alkaloids, such as daphenylline (B12778079) and (−)-calyciphylline N, provide platforms for such modifications. nih.govcapes.gov.br For instance, the synthesis of the ABC-tricyclic framework of calyciphylline A-type alkaloids provides a building block that can be used to create a variety of analogues. By comparing the biological activities of these synthetic analogues, researchers can deduce critical SAR insights. An example of this is the finding that a synthetic deoxygenated intermediate of isodaphlongamine H was more cytotoxic than the natural product, indicating that the presence or absence of a specific oxygen-containing functional group has a significant impact on its biological activity. These studies are essential for optimizing the therapeutic potential of the daphniphylline scaffold.

Systematic Evaluation of Structural Modulations on Biological Activity

Systematic evaluation of structural modifications is a cornerstone of medicinal chemistry, providing insights into the pharmacophore—the essential arrangement of functional groups—required for biological activity. For the Daphniphyllum alkaloids, research has often focused on the total synthesis of these complex molecules, which in turn opens up the possibility of creating derivatives for SAR studies. researchgate.netacs.org

While comprehensive SAR data specifically for daphniphylline is limited in the literature, studies on the broader family of Daphniphyllum alkaloids offer valuable insights. The synthesis of various analogs allows for the exploration of how changes to the core skeleton or peripheral functional groups affect biological outcomes. mdpi.com For instance, the creation of derivatives of related compounds has been noted as an opportunity to elucidate the structure-activity relationships within this class of alkaloids. researchgate.net

Research on other complex natural products demonstrates the general approach. For example, in studies of certain piperazine (B1678402) derivatives, the synthesis of different enantiomers (mirror-image isomers) revealed that biological activity was often highly dependent on the specific 3D arrangement of the atoms. nih.gov In one case, the (S)-(+) enantiomers displayed potent analgesic activity, while the corresponding (R)-(-) enantiomers showed narcotic antagonist activity, highlighting a profound enantioselectivity. nih.gov This principle underscores the importance of stereochemistry in the biological activity of complex molecules like daphniphylline.

Furthermore, modifications to different rings within the complex polycyclic systems of related alkaloids are a key strategy. The synthesis of the core ring systems, such as the ABC ring of calyciphylline A-type alkaloids, provides a platform to introduce various substituents and study their effects. acs.org The biological evaluation of newly isolated or synthesized Daphniphyllum alkaloids, such as logeracemin A which showed significant anti-HIV activity, provides starting points for future SAR investigations. mdpi.com The brief discussion of SAR in studies of newly isolated compounds suggests that researchers recognize the importance of identifying which parts of the molecule, such as the unique carbon skeleton or specific functional groups, are critical for their observed bioactivities. researchgate.netresearchgate.net

Computational Chemistry Approaches in SAR Prediction and Target Identification

Computational chemistry has become an indispensable tool in modern drug discovery, offering methods to predict the properties of molecules and their interactions with biological targets. researchgate.net These in silico approaches can significantly accelerate the identification of lead compounds and help refine their structures to improve activity and other properties, complementing experimental lab work. ekb.eg For complex natural products like daphniphylline, computational methods can help navigate the vast chemical space and prioritize synthetic efforts.

In Silico Screening and Molecular Docking Studies

In silico screening involves the use of computational algorithms to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target, such as a protein or enzyme. jptcp.com Molecular docking is a key technique used in this process. It predicts the preferred orientation of a ligand (like daphniphylline) when bound to a receptor to form a stable complex. researchgate.netnih.gov The output of a docking study includes a predicted binding pose and a scoring function that estimates the binding affinity—a lower binding energy score typically suggests a more potent inhibitor. mdpi.com

The application of these methods to the Daphniphyllum alkaloid family is an emerging area of research. The assembly of an in silico database containing over 300 Daphniphyllum alkaloids, including daphniphylline, represents a critical first step. researchgate.net Such a database can be used for virtual screening campaigns against various therapeutic targets. ekb.eg For example, researchers could dock the entire library of Daphniphyllum alkaloids against the active site of a known cancer-related protein to identify which alkaloids are most likely to be potent inhibitors.

The general workflow for such a study involves several key steps:

Preparation of the Receptor and Ligands: The three-dimensional structure of the target protein is obtained, often from a public repository like the Protein Data Bank (PDB). nih.gov The structures of the ligands (e.g., daphniphylline and its analogs) are built and optimized to find their most stable 3D shape. naturalproducts.net

Molecular Docking Simulation: A docking program is used to systematically place the ligand into the active site of the protein, exploring various orientations and conformations. nih.gov The program then calculates the binding energy for the most favorable poses.

Analysis and Prioritization: The results are analyzed to identify ligands with the best docking scores and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site. nih.govmdpi.com These top-ranking compounds then become high-priority candidates for laboratory synthesis and biological testing.

While specific molecular docking studies focused solely on daphniphylline are not yet widely published, the methodology has been successfully applied to many other classes of natural products. jptcp.commdpi.com These studies demonstrate the power of in silico methods to predict binding modes and rationalize the SAR of active compounds, providing a clear roadmap for how such techniques could be applied to unlock the full therapeutic potential of daphniphylline and its relatives.

Future Perspectives in Daphniphylline Research

Remaining Synthetic Challenges and Development of More Efficient Methodologies

The complex, polycyclic, and often caged structures of Daphniphyllum alkaloids, including daphniphylline, present formidable challenges to synthetic chemists. uga.educhemrxiv.org Despite the development of over 30 total syntheses of various Daphniphyllum alkaloids, many subfamilies remain synthetically inaccessible. researchgate.netacs.org Key difficulties lie in the construction of their intricate, sterically congested frameworks and the stereochemical control required to assemble multiple contiguous stereocenters. researchgate.netscispace.comnih.gov

Future efforts will likely focus on developing more efficient and modular synthetic strategies. researchgate.net This includes the design of novel reaction cascades that can rapidly build the complex core structures from simpler precursors. For instance, the development of a one-pot cyclization of acyclic dialdehydes to form the pentacyclic nucleus of proto-daphniphylline is a significant step in this direction. wikipedia.org Other innovative approaches, such as the use of a gold(I)-catalyzed 6-exo-dig cyclization and an intramolecular Michael addition, have been employed to construct key structural motifs. sci-hub.se The development of reactions like the intramolecular [5+2] cycloaddition and the Pauson-Khand reaction have also proven effective in creating the fused ring systems characteristic of these alkaloids. researchgate.net

Furthermore, there is a need to develop more selective and milder reaction conditions to handle the sensitive functional groups present in many daphniphylline analogues. chemrxiv.org The application of modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions and advanced photochemical transformations, could provide new avenues for overcoming existing synthetic hurdles. researchgate.netresearchgate.net The ultimate goal is to devise synthetic routes that are not only elegant but also practical, enabling the production of sufficient quantities of these complex molecules for further biological evaluation. sci-hub.se

Advanced Understanding of Biosynthetic Pathways and Enzymology

The biosynthesis of daphniphylline and its related alkaloids is believed to originate from squalene (B77637). wikipedia.orgwhiterose.ac.uk A proposed pathway involves the cyclization of a squalene-derived dialdehyde (B1249045), followed by a series of rearrangements and enzymatic transformations to yield the diverse array of Daphniphyllum alkaloid skeletons. nih.govresearchgate.net Heathcock and coworkers' biomimetic total synthesis of proto-daphniphylline, a putative biosynthetic precursor, provided strong support for this hypothesis. scispace.comwikipedia.org

However, the specific enzymes and the detailed mechanistic steps involved in this complex biosynthetic network remain largely uncharacterized. sci-hub.sewhiterose.ac.uk Future research will need to focus on identifying and characterizing the key enzymes, such as terpene synthases (TPS) and cytochrome P450 oxidases, that catalyze the intricate cyclization and oxidation reactions. nih.govresearchgate.net The use of modern techniques in molecular biology and biochemistry, including gene mining from Daphniphyllum species and in vitro enzymatic assays, will be crucial in this endeavor. whiterose.ac.ukresearchgate.net

A deeper understanding of the biosynthetic pathway could pave the way for "generalized biomimetic strategies." scispace.com These strategies would leverage the logic of biosynthesis but employ altered substrates and non-natural reactions to access novel alkaloid structures. scispace.com Furthermore, elucidating the enzymatic machinery could enable the development of biocatalytic and chemoenzymatic approaches for the synthesis of daphniphylline and its analogues, potentially offering more efficient and environmentally friendly alternatives to traditional chemical synthesis.

Elucidation of Novel Daphniphylline Analogues and Their Chemical Space

The genus Daphniphyllum is a rich source of structurally diverse alkaloids, with over 350 members identified to date. mdpi.com Phytochemical investigations continue to uncover novel analogues with unprecedented molecular architectures. mdpi.comnih.govnih.govacs.org For example, recent studies have reported the isolation of daphniphylline-related compounds with unique ring systems, such as a 5/8/7/5/5 fused ring system in calycindaphine A and a distinctive 8-methyl-6-azabicyclo[3.2.1]octane moiety in daphnillonin A. mdpi.com

The exploration of this vast "chemical space" is crucial for understanding the structure-activity relationships within this class of compounds and for identifying new lead molecules for drug discovery. niper.gov.innih.govbiosolveit.descielo.org.mx The discovery of novel skeletons, such as the C21 skeleton of daphnilongeranin B and the rearranged 22-nor-calyciphylline skeleton of daphenylline (B12778079), expands our understanding of the biosynthetic plasticity of these plants. nih.govresearchgate.net

Future research in this area will involve the continued isolation and structural elucidation of new alkaloids from various Daphniphyllum species. mdpi.com The application of advanced spectroscopic and spectrometric techniques is essential for determining the complex structures of these molecules. mdpi.comnih.gov The systematic exploration of the chemical space of daphniphylline analogues will provide a valuable library of compounds for biological screening and could lead to the discovery of new therapeutic agents. nih.govscielo.org.mx

Application of Advanced Analytical and Computational Tools in Elucidation and Design

The structural elucidation of complex natural products like daphniphylline relies heavily on advanced analytical techniques. hilarispublisher.comijpsonline.com High-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy are indispensable tools for determining the molecular formula and connectivity of these alkaloids. nih.govdelpharm.com Techniques like X-ray crystallography provide definitive proof of structure and stereochemistry. mdpi.com

In addition to experimental methods, computational tools are playing an increasingly important role in daphniphylline research. escholarship.org Density Functional Theory (DFT) calculations, for example, are used to predict and confirm the structures of new alkaloids by comparing calculated NMR data with experimental values. mdpi.comnih.govresearch.googlewikipedia.orgresearchgate.net136.175.10 Computational studies have also been instrumental in understanding the mechanisms of key synthetic reactions and in providing insights into the biosynthetic pathways of these complex molecules. chemrxiv.orgacs.org

Looking ahead, the integration of advanced analytical and computational methods will be critical for accelerating the pace of discovery in this field. The use of hyphenated techniques like LC-MS-SPE-NMR can streamline the process of isolating and identifying new alkaloids. Furthermore, the application of machine learning and artificial intelligence in analyzing complex spectral data and in designing novel synthetic routes holds significant promise. research.google These advanced tools will not only aid in the elucidation of new structures but also in the rational design of novel daphniphylline analogues with desired biological activities.

Role of Daphniphylline in Chemical Ecology and Plant-Environment Interactions

The production of a diverse array of complex alkaloids by Daphniphyllum species strongly suggests that these compounds play a significant role in the plant's interactions with its environment. researchgate.nettaylorfrancis.comjulius-kuehn.denih.govdoaj.org While the precise ecological functions of daphniphylline and its congeners are not yet fully understood, they are likely involved in plant defense against herbivores and pathogens. nih.gov The structural complexity and diversity of these alkaloids may provide a broad spectrum of protection against various environmental threats.

Future research should focus on investigating the specific ecological roles of daphniphylline. This could involve studying the effects of these compounds on insect herbivores and microbial pathogens through controlled laboratory and field experiments. Metabolomic studies that analyze the changes in alkaloid profiles in response to different environmental stressors, such as herbivory or pathogen attack, could provide valuable insights into their defensive functions. researchgate.net

Understanding the role of daphniphylline in chemical ecology could also have practical applications. For example, it could lead to the development of new, natural product-based pesticides or to the breeding of crop varieties with enhanced resistance to pests and diseases. Furthermore, studying the intricate chemical communication between Daphniphyllum plants and their environment can contribute to a broader understanding of plant-animal and plant-microbe interactions. julius-kuehn.denih.gov

Q & A

What unanswered questions exist about daphniphylline’s ecological or pharmacological roles?

- Methodological Answer : Priorities include:

- Ecological studies : Test antifeedant properties using insect bioassays.

- Pharmacokinetics : Assess bioavailability via in vitro models (e.g., Caco-2 cells).

- Omics integration : Combine metabolomics with proteomics to identify daphniphylline-binding proteins. Current gaps stem from limited root sampling and incomplete pathway annotation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.